5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride

Synthetic chemistry Nucleophilic substitution Building block reactivity

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride is a conformationally constrained bicyclic amine building block featuring a bridgehead chloromethyl substituent at the 5-position of the 1-azabicyclo[3.3.1]nonane scaffold. The compound is supplied as the hydrochloride salt with a molecular formula of C9H17Cl2N and a molecular weight of 210.14 g/mol.

Molecular Formula C9H17Cl2N
Molecular Weight 210.14
CAS No. 2044901-63-3
Cat. No. B2897260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride
CAS2044901-63-3
Molecular FormulaC9H17Cl2N
Molecular Weight210.14
Structural Identifiers
SMILESC1CC2(CCCN(C1)C2)CCl.Cl
InChIInChI=1S/C9H16ClN.ClH/c10-7-9-3-1-5-11(8-9)6-2-4-9;/h1-8H2;1H
InChIKeyMPNZCOCKVJDSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride (CAS 2044901-63-3): Core Scaffold Identity and Procurement Baseline


5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride is a conformationally constrained bicyclic amine building block featuring a bridgehead chloromethyl substituent at the 5-position of the 1-azabicyclo[3.3.1]nonane scaffold . The compound is supplied as the hydrochloride salt with a molecular formula of C9H17Cl2N and a molecular weight of 210.14 g/mol . Synthetically, 5-substituted 1-azabicyclo[3.3.1]nonanes are accessed via the Miyano rearrangement of 7a-trichloromethyl-pyrrolizine derivatives, a route that enables modular introduction of substituents at the bridgehead position [1]. This scaffold is classified within the broader family of azabicyclo[3.3.1]nonanes, recognized as privileged structures in medicinal chemistry for CNS-targeted drug discovery, including α7 nicotinic acetylcholine receptor (nAChR) ligands and muscarinic receptor modulators [2][3].

Why 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane Hydrochloride Cannot Be Replaced by Generic Azabicyclo[3.3.1]nonane Analogs


Within the azabicyclo[3.3.1]nonane family, three structural variables critically determine reactivity, downstream synthetic utility, and biological target engagement: (i) the position of the endocyclic nitrogen atom (1-aza vs. 3-aza vs. 9-aza), (ii) the nature and position of the bridgehead substituent, and (iii) the salt form [1]. The 1-aza isomer positions the nitrogen within one of the three-carbon bridges, creating a distinct basicity profile (conjugate acid pKa ~10-11 for tertiary bicyclic amines) and a nucleophilic trajectory that differs fundamentally from the 9-aza isomer where the nitrogen resides at the bridgehead [2]. The chloromethyl group at the 5-position provides a reactive electrophilic handle for SN2 displacement with amine, thiol, alkoxide, or stabilized carbanion nucleophiles—reactivity that is absent in the parent 1-azabicyclo[3.3.1]nonane (CAS 283-30-7) and cannot be replicated by 5-hydroxymethyl or 5-methyl analogs without additional activation steps [3]. The hydrochloride salt form ensures consistent protonation state, improved bench stability during storage, and enhanced aqueous solubility for reactions conducted in polar media, differentiating it from the free base form . Attempting to substitute with a 3-azabicyclo[3.3.1]nonane hydrochloride (e.g., CAS 20969-04-0) would relocate the basic nitrogen, alter the conformational equilibrium of the bicyclic system, and fundamentally change the vector of the chloromethyl electrophile relative to the amine [2].

Quantitative Differentiation Evidence for 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane Hydrochloride vs. Closest Analogs


Bridgehead Chloromethyl Reactivity: Quantitative Leaving-Group Potential vs. 5-Hydroxymethyl and 5-Methyl Analogs

The 5-chloromethyl group provides an electrophilic carbon center for SN2 reactions, with chlorine serving as a leaving group of quantified capability. The calculated C-Cl bond dissociation energy for the bridgehead chloromethyl C-Cl bond is approximately 327-339 kJ/mol, classifying it as a moderately active alkyl chloride leaving group [1]. In contrast, the corresponding 5-hydroxymethyl analog (1-azabicyclo[3.3.1]nonan-5-ylmethanol, CAS 148672-76-8) bears a hydroxyl leaving group that requires pre-activation (e.g., tosylation, mesylation) with typical activation energies exceeding 50 kJ/mol above the direct displacement pathway available to the chloride [1][2]. The 5-methyl analog lacks any leaving group capability entirely. This means the chloromethyl compound can undergo direct one-step diversification with N-, O-, S-, and C-nucleophiles without additional synthetic steps, reducing step count by at least 1-2 steps compared to the hydroxymethyl precursor in library synthesis workflows [3].

Synthetic chemistry Nucleophilic substitution Building block reactivity

Commercial Purity Differentiation: 98% (Leyan) vs. 95% Minimum Alternate Supplier Specifications

Two verified commercial sources report different purity specifications for 5-(chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride. The Leyan catalog (Product No. 1794963) specifies a purity of 98% . In contrast, the CymitQuimica/Biosynth listing (Ref. 3D-UGD90163) reports a minimum purity of 95% . This 3-percentage-point absolute difference represents a 60% reduction in maximum potential impurity burden (from 5% to 2% total impurities). For building block procurement in medicinal chemistry, where impurities can generate false-positive screening hits or interfere with subsequent coupling reactions, this purity differential is operationally relevant. At the 50 mg scale, the Leyan source at 98% purity would contain ≤1.0 mg total impurities, compared to ≤2.5 mg for the 95% minimum purity grade . No quantitative purity data are publicly available for the parent 1-azabicyclo[3.3.1]nonane or the 5-hydroxymethyl analog from comparable vendor sources, preventing direct head-to-head purity comparison across analogs [1].

Quality control Procurement specification Purity comparison

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bonding Profile vs. 5-Hydroxymethyl Analog

The substitution of the hydroxyl group with chlorine at the 5-methylene position produces a significant shift in computed lipophilicity. The 5-hydroxymethyl analog (1-azabicyclo[3.3.1]nonan-5-ylmethanol, CID 19795980) has a computed XLogP3-AA of 0.7 and features one hydrogen bond donor [1]. Replacing the -OH with -Cl eliminates the hydrogen bond donor, reduces the topological polar surface area (from 23.5 Ų to an estimated 3.24 Ų based on Leyan TPSA data for the target hydrochloride ), and increases the LogP (Leyan reports LogP = 2.523 for the target compound ). This represents an estimated ΔLogP of approximately +1.8 units, translating to a roughly 60-fold increase in octanol-water partition coefficient. For CNS drug discovery programs, this shift moves the compound from a borderline CNS MPO (Multiparameter Optimization) desirability zone (LogP <3, TPSA <75 Ų, HBD ≤1 being ideal) by eliminating the hydrogen bond donor while maintaining acceptable lipophilicity—a profile that is preferred for blood-brain barrier penetration in the context of α7 nAChR and muscarinic receptor-targeted programs where the 1-azabicyclo[3.3.1]nonane scaffold has established precedent [2][3].

Physicochemical properties Drug-likeness CNS MPO scoring

Safety and Handling Classification: GHS Hazard Profile as a Procurement Decision Factor

The target compound carries a defined GHS hazard profile as reported by Leyan: Danger signal word, Hazard Statements H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation), GHS05 (corrosive), GHS07 (harmful), Hazard Class 8, UN 1759, Packing Group III . This safety classification is consistent with a hydrochloride salt of a bicyclic amine bearing an alkyl chloride moiety. By contrast, the parent 1-azabicyclo[3.3.1]nonane (free base, CAS 283-30-7) and the 5-hydroxymethyl analog lack the corrosive (GHS05) classification because they do not combine the acidic hydrochloride proton with the alkyl halide functionality . For procurement planning, the UN 1759 (Corrosive solids, n.o.s.) classification and Packing Group III designation impose specific shipping, storage, and handling requirements (e.g., segregation from incompatible materials, PPE requirements for eye/face protection) that must be factored into laboratory safety protocols and total cost of acquisition .

Safety assessment Procurement risk GHS classification

Conformational Scaffold Pre-organization: 1-Aza vs. 9-Aza Isomer Differentiation for Receptor Ligand Design

The 1-azabicyclo[3.3.1]nonane scaffold positions the basic nitrogen within one of the three-carbon bridges, resulting in a chair-boat conformational equilibrium that differs from the 9-azabicyclo[3.3.1]nonane isomer (nitrogen at the bridgehead) and the 3-azabicyclo[3.3.1]nonane isomer [1]. The Miyano conformational analysis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes established that the 1-aza isomer adopts a preferred conformation in which the nitrogen lone pair orientation and the bridgehead substituent trajectory are geometrically distinct from the 9-aza series [1]. This conformational pre-organization has consequences for receptor recognition: in the α7 nAChR ligand series reported by Slowinski et al., the 1-azabicyclo[3.3.1]nonane scaffold demonstrated nanomolar potency when appropriately substituted at bridgehead positions, with the nitrogen position serving as a critical hydrogen bond acceptor whose spatial orientation is fixed by the bicyclic framework [2]. In the muscarinic M1 receptor program reported by Suzuki et al., ring expansion from 1-azabicyclo[3.3.0]octane to 1-azabicyclo[3.3.1]nonane altered receptor affinity, demonstrating that the [3.3.1] ring size itself is a determinant of target engagement [3]. The chloromethyl compound retains this scaffold architecture while providing a functionalizable handle at the 5-position.

Conformational analysis Scaffold pre-organization Receptor ligand design

Evidence-Backed Research and Industrial Application Scenarios for 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane Hydrochloride


Parallel Library Synthesis of CNS-Targeted Compound Collections

The chloromethyl electrophilic handle enables one-step diversification with amine, thiol, alkoxide, and carbanion nucleophiles without pre-activation, as supported by the leaving group advantage quantified in Section 3, Evidence Item 1 [1]. When used as a building block for parallel library synthesis targeting CNS receptors (α7 nAChR, muscarinic M1), the 98% purity grade from Leyan minimizes impurity-driven false positives, reducing maximum potential interfering impurities by 60% versus the 95% minimum purity grade . The scaffold's conformational pre-organization (Section 3, Evidence Item 5) provides a geometrically defined nitrogen orientation that has been validated in nanomolar α7 nAChR ligand programs .

Medicinal Chemistry Scaffold Hopping from 1-Azabicyclo[3.3.0]octane to [3.3.1]nonane Systems

For programs seeking to expand the ring size from the 1-azabicyclo[3.3.0]octane (pyrrolizidine) scaffold to the conformationally distinct 1-azabicyclo[3.3.1]nonane framework, this compound provides the [3.3.1] core with a pre-installed functionalization handle. The ring expansion strategy, as demonstrated by Suzuki et al., has been shown to alter muscarinic receptor binding profiles [1]. The chloromethyl compound offers a direct entry point for synthesizing the aniline-type derivatives described in that program, with the added advantage of single-step diversification via the electrophilic chloride.

α7 Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

The 1-azabicyclo[3.3.1]nonane scaffold has been validated as a core structure for potent and selective α7 nAChR ligands, with bridgehead-substituted derivatives achieving nanomolar binding affinity [1]. The 5-chloromethyl compound provides a key intermediate for installing diverse bridgehead substituents via nucleophilic displacement, enabling systematic SAR exploration at the position critical for α7 subtype selectivity. The favorable LogP (2.523) and absence of hydrogen bond donors (Section 3, Evidence Item 3) align with CNS MPO desirability criteria for brain-penetrant α7 ligands .

Quote Request

Request a Quote for 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.